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Compound of Interest

Compound Name: 4-(Vinyloxy)azetidin-2-one

CAS No.: 183319-83-7

Cat. No.: B3324368

Get Quote

Executive Summary: The Stability-Reactivity
Paradox
The 4-(vinyloxy)azetidin-2-one scaffold represents a high-value, high-risk intermediate in the

synthesis of carbapenem and carbacephem antibiotics. Its utility lies in its density of functional

groups: a strained

-lactam ring fused with an electron-rich enol ether (vinyloxy group).

This duality creates a specific catalytic challenge:

Acid Sensitivity: The enol ether is prone to rapid hydrolysis or cationic polymerization in the

presence of Brønsted acids or "hard" Lewis acids.

Lactam Strain: The 4-membered ring is susceptible to nucleophilic ring-opening.

Optimizing reactions of this moiety—specifically the Ferrier-Petasis rearrangement to form 4-

(carbonylmethyl)azetidin-2-ones—requires a catalyst that is sufficiently Lewis acidic to activate

the
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-acetal but "soft" enough to avoid polymerizing the vinyl group.

Critical Reaction Pathways & Catalyst Logic
The following diagram outlines the two primary catalytic workflows: the synthesis of the scaffold

via [2+2] Cycloaddition and its subsequent Rearrangement.
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Figure 1: Reaction pathway showing the critical divergence between productive rearrangement

(Green) and degradation (Red) based on catalyst selection.

Catalyst Selection Guide (Q&A Format)
Q1: Why is TMSOTf (Trimethylsilyl triflate) the preferred
catalyst for the rearrangement reaction?
A: The transformation of 4-(vinyloxy)azetidin-2-one to 4-(carbonylmethyl)azetidin-2-one is a

Ferrier-Petasis type rearrangement.[1] This reaction proceeds via an oxocarbenium (or acyl-

iminium) ion intermediate.

Mechanism: TMSOTf silylates the lactam nitrogen or coordinates to the vinyloxy oxygen,

triggering the cleavage of the C4–O bond. The vinyl group then migrates to the C4 position.
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Why TMSOTf? It is a strong silylating agent but a "softer" Lewis acid compared to Boron or

Aluminum halides. It promotes the [1,3]-migration without triggering the cationic

polymerization of the vinyl group, which is the dominant pathway with

.

Q2: Can I use traditional Lewis Acids like or ?
A:Avoid if possible.

: Typically causes rapid polymerization of the vinyloxy side chain due to its high affinity for
the electron-rich alkene. You will likely observe a dark, insoluble tar.

: Often too oxophilic. While it can catalyze the reaction, it frequently leads to ring-opening of
the

-lactam or hydrolysis if any trace moisture is present.

Alternative: If TMSOTf is unavailable,

or

(Lanthanide triflates) are viable alternatives as they are water-tolerant and milder, though
reaction times may increase.

Q3: My reaction stalls at 50% conversion. Should I add
more catalyst?
A: Stalling is rarely due to catalyst depletion but rather catalyst poisoning or equilibrium issues.

Poisoning: The product (an aldehyde/ketone) or the

-lactam nitrogen can coordinate to the Lewis Acid.

Protocol Adjustment: Instead of adding more catalyst, add a non-nucleophilic base like 2,6-

lutidine (0.1–0.2 equiv) at the start. This scavenges any adventitious protic acid (TfOH)

formed by hydrolysis, which is often the actual species degrading your starting material.

Troubleshooting: Common Failure Modes
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The following table correlates observed phenomena with chemical root causes.

Observation Diagnosis Root Cause Corrective Action

Dark/Black Reaction

Mixture
Polymerization

Lewis Acid was too

"hard" (e.g.,

) or temperature was

too high.

Switch to TMSOTf.

Lower temperature to

-78°C initially, then

warm slowly to 0°C.

Loss of Vinyloxy

Signal (NMR)
Hydrolysis

Adventitious water

generated TfOH

(Triflic acid).

Flame-dry glassware.

Use 4Å Molecular

Sieves. Add 2,6-

lutidine buffer.

Ring Opening (Amide

formation)
Nucleophilic Attack

Solvent was

nucleophilic or wet.

Switch from

THF/Ether to

Dichloromethane

(DCM). Ensure

solvent is anhydrous.

No Reaction Catalyst Deactivation

Substrate is

coordinating to the

catalyst.

Increase catalyst

loading to 20-30

mol%. Ensure N-

protecting group is

non-coordinating (e.g.,

TBDMS).

Validated Experimental Protocols
Protocol A: Synthesis of 4-(Vinyloxy)azetidin-2-one
(Precursor)
Targeting the scaffold via CSI [2+2] Cycloaddition.

Context: The purity of this starting material is critical. Traces of acidic impurities from the CSI

step will ruin the subsequent rearrangement.

Setup: Flame-dried 3-neck flask,
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atmosphere.

Reactants: Dissolve Divinyl ether (or corresponding vinyl ether) in anhydrous DCM. Cool to

0°C.

Addition: Add Chlorosulfonyl Isocyanate (CSI) dropwise. Critical: Maintain temp < 5°C to

avoid explosive polymerization.

Reduction (The Red-Al Route):

Transfer the intermediate (

-chlorosulfonyl lactam) to a solution of Red-Al (Sodium bis(2-methoxyethoxy)aluminum
hydride) or thiophenol/pyridine at -20°C.

Note: Red-Al is preferred for cleaner removal of the sulfonyl group without hydrolyzing the

vinyl ether.

Workup: Quench with saturated potassium sodium tartrate (Rochelle's salt). Extract with

DCM. Flash chromatography on neutral alumina (Silica gel is often too acidic and degrades

the vinyl ether).

Protocol B: TMSOTf-Catalyzed Ferrier-Petasis
Rearrangement
Targeting the Carbapenem Core.

Substrate: Dissolve 4-(vinyloxy)azetidin-2-one (1.0 equiv) in anhydrous DCM (0.1 M).

Additives: Add activated 4Å Molecular Sieves. Stir for 10 min.

Catalysis: Cool to -78°C. Add TMSOTf (0.1 – 0.2 equiv) dropwise.

Monitoring: Monitor by TLC (neutralized plates). The starting material spot (high

) should disappear, replaced by the more polar aldehyde/ketone product.

Progression: If no reaction after 1 hour at -78°C, warm to 0°C. Do not heat to reflux.
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Quench: Quench with

(excess) at low temperature before adding water. This prevents acid-catalyzed degradation
during partition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b3324368?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3324368?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

